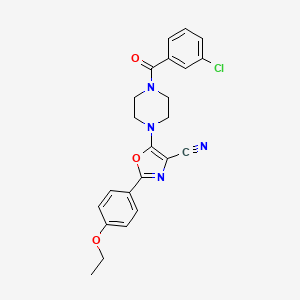
5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole, commonly known as CMPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPO is a member of the oxadiazole family of compounds, which are known for their diverse range of biological activities. In
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole is explored for its potential in drug development due to its unique chemical structure. It can act as a scaffold for synthesizing new compounds with potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Researchers are particularly interested in its ability to inhibit specific enzymes or pathways critical in disease progression .
Agricultural Chemistry
In agricultural chemistry, this compound is investigated for its potential use as a pesticide or herbicide. Its ability to disrupt biological processes in pests and weeds makes it a candidate for developing new agrochemicals that can protect crops from damage and increase yield .
Material Science
The compound’s unique chemical properties make it useful in material science, particularly in the development of new polymers and resins. These materials can be used in various applications, including coatings, adhesives, and composite materials, due to their enhanced durability and resistance to environmental factors .
Biochemical Research
In biochemical research, 5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole is used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with enzymes allows researchers to investigate the structure and function of these biological molecules in greater detail .
Environmental Science
This compound is also studied for its potential applications in environmental science. It can be used in the development of sensors and detection systems for monitoring pollutants and toxins in the environment. Its sensitivity and specificity make it a valuable tool for detecting low concentrations of harmful substances .
Synthetic Organic Chemistry
In synthetic organic chemistry, 5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a versatile building block for constructing a wide range of chemical compounds used in various industrial and research applications .
These applications highlight the versatility and importance of 5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole in scientific research and development. If you need more detailed information on any specific application, feel free to ask!
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-3-9(2)5-10(4-8)16-7-11-14-12(6-13)17-15-11/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESZZRILMRKVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NOC(=N2)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2661785.png)



![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(pyridin-4-yl)ethyl]amino)methyl]benzoic acid](/img/structure/B2661790.png)


![4-[2,3-dimethoxy-8-oxo-5,8,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-11(6H)-yl]benzenecarbonitrile](/img/structure/B2661795.png)


![N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2661802.png)

![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2661805.png)
